3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione
Description
Properties
Molecular Formula |
C20H12O3 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3'-naphthalen-1-ylspiro[indene-2,2'-oxirane]-1,3-dione |
InChI |
InChI=1S/C20H12O3/c21-17-14-9-3-4-10-15(14)18(22)20(17)19(23-20)16-11-5-7-12-6-1-2-8-13(12)16/h1-11,19H |
InChI Key |
HQOXAKDEPRGBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4(O3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Procedure
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Substrate Preparation :
-
Reaction Conditions :
-
Work-Up :
Key Data :
Mechanistic Insight :
The reaction’s success hinges on the steric and electronic compatibility of the naphthalene group. Intramolecular hydrogen bonding between the diketone and base stabilizes the transition state, facilitating epoxide closure.
Epoxidation of Spiro-Alkenes
For preformed spiro-alkene intermediates, epoxidation offers an alternative route.
Procedure
-
Spiro-Alkene Synthesis :
-
Epoxidation :
Key Data :
Limitations :
Multi-Step Synthesis via Spirocyclic Intermediates
Complex spiro frameworks are accessible through sequential functionalization.
Procedure
-
Core Synthesis :
-
Naphthalene Introduction :
-
Epoxide Formation :
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 78% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65% |
| Epoxidation | K₂CO₃, CHCl₃, 50°C | 82% |
Advantages :
Lewis Acid-Mediated Cyclization
Titanium(IV) chloride and similar Lewis acids facilitate spirocyclization via carbocation intermediates.
Procedure
-
Precursor Synthesis :
-
Cyclization :
Key Data :
Challenges :
Comparative Analysis of Methods
| Method | Yield Range | Complexity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Darzens Reaction | 75–92% | Moderate | Moderate | High |
| Epoxidation | 60–78% | Low | Low | Moderate |
| Multi-Step Synthesis | 65–82% | High | High | Low |
| Lewis Acid Cyclization | 68% | High | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
3’-(Naphthalen-1-yl)spiro[indene-2,2’-oxirane]-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Addition: The oxirane ring is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride are commonly used nucleophiles.
Cycloaddition: Reactions often involve the use of catalysts such as FeCl3 or Yb(OTf)3 to facilitate the formation of spirocyclic products.
Major Products
Hydroxy Pyrazoles and Oxazoles: Formed through nucleophilic addition reactions.
Thiazolidine Derivatives: Formed through cyclization reactions involving thiourea and chloroacetic acid.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione. For instance, derivatives exhibiting similar structural features have shown promising antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans through diffusion and serial dilution methods .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Compound B | Antifungal | Candida albicans | 16 µg/mL |
| Compound C | Antibacterial | Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
In addition to antimicrobial properties, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against human breast cancer (MCF7) and colon cancer (HCT116) cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 | 15 |
| Compound E | HCT116 | 10 |
| Compound F | HUH7 | 20 |
Material Science Applications
Beyond biological applications, this compound is explored for its potential in material science. Its unique structure allows for the development of advanced materials with specific optical and electronic properties. Research indicates that these compounds can be utilized in organic light-emitting diodes (OLEDs) and as precursors for novel polymeric materials .
Case Study 1: Antimicrobial Evaluation
A systematic evaluation was conducted on a series of naphthalene derivatives including this compound. The study focused on their efficacy against resistant strains of bacteria. Results indicated that modifications to the naphthalene ring significantly influenced antimicrobial activity. The most potent compound demonstrated an MIC comparable to standard antibiotics .
Case Study 2: Cytotoxicity Profiling
In another study assessing cytotoxicity, a series of spiro compounds were tested against multiple cancer cell lines. The findings revealed a strong correlation between structural variations and cytotoxic effects. Compounds with electron-withdrawing groups exhibited enhanced activity against cancer cells compared to their electron-donating counterparts .
Mechanism of Action
The mechanism of action of 3’-(Naphthalen-1-yl)spiro[indene-2,2’-oxirane]-1,3-dione involves its interaction with nucleophiles, leading to the formation of various biologically active compounds. The oxirane ring’s high reactivity facilitates these interactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved in its biological activity are still under investigation, but its anticancer properties suggest it may interfere with cellular processes critical to cancer cell survival .
Comparison with Similar Compounds
Spiro[indene-pyrrolidines] and Spiro[indene-pyrrolizines]
Structural Differences : These compounds replace the oxirane ring with pyrrolidine or pyrrolizine heterocycles. For example:
- Spiro[indene-2,3′-pyrrolidines]: Synthesized using primary α-amino acids (e.g., alanine, phenylalanine) .
- Spiro[indene-2,2′-pyrrolizines]: Derived from cyclic amino acids (e.g., L-proline) .
Synthetic Pathways: The choice of amino acid dictates the heterocycle formed. Cyclic amino acids favor pyrrolizines, while linear amino acids yield pyrrolidines. Diastereoselectivity is influenced by steric and electronic factors in the transition state .
In contrast, the oxirane ring in the target compound offers electrophilic reactivity (e.g., ring-opening reactions) .
Spiro-dihydrobenzofuran Derivatives
Example : 6,6-Dimethyl-3-aryl-6,7-dihydro-3H-spiro[benzofuran-2,2'-indene]-1',4(3'H,5H)-dione .
Structural Differences : A dihydrobenzofuran ring replaces the oxirane. The synthesis employs Mn(OAc)₃-mediated addition of dimedone to chalcone-like substrates.
Hydrogen bonding in the crystal structure (e.g., O–H···O interactions) differs from the oxirane’s strained epoxide ring .
Spirocyclopropane-indene-diones
Example : 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione .
Structural Differences : A cyclopropane ring replaces oxirane. Synthesis involves bromoethyl sulfonium salts and 1,3-cycloalkanediones.
Properties : The cyclopropane’s high ring strain confers unique reactivity (e.g., susceptibility to ring-opening via nucleophilic attack). This contrasts with the oxirane’s preference for acid-catalyzed epoxide ring-opening .
Spiro[indene-isoquinoline]s and β-Carbolines
Example : Spiro[indene-2,1′-β-carbolin]-1-one .
Structural Differences: Nitrogen-containing isoquinoline or β-carboline rings replace the oxirane.
The target spirooxirane lacks such basic sites but may exhibit distinct reactivity due to the epoxide .
Other Spirooxirane Derivatives
Examples :
- CAS 23253-78-3 : Spiro[oxirane-2,2’-(3’H)-[1H]phenalene]-1’,3’-dione .
- Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate : Contains an ester substituent .
Structural Differences : The aryl group varies (e.g., phenalene vs. naphthalene).
Ester-functionalized derivatives (e.g., methyl carboxylate) improve solubility in organic solvents .
Biological Activity
3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure
The compound features a spiro structure that combines an indene moiety with a naphthalene ring. This configuration is known to influence its interaction with biological targets.
Antibacterial Activity
Research indicates that spiro compounds often exhibit antibacterial properties. In studies involving various spiro derivatives, compounds similar to this compound were screened against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Spiro Compounds
| Compound Name | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (similar structure) | 21 | 31 |
| Compound B (similar structure) | 19 | 28 |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
Anticancer Activity
The anticancer potential of spiro compounds has been documented in various studies. For instance, derivatives of spiro compounds have shown effectiveness against several cancer cell lines.
Case Study: Anticancer Efficacy
In a study examining the effects of spiro compounds on cancer cell lines such as SW480 and PC3, it was found that certain derivatives exhibited significant antiproliferative activity. The mechanism of action was attributed to their ability to induce apoptosis in cancer cells.
Table 2: Anticancer Activity of Spiro Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | SW480 | TBD |
| Compound C (related structure) | SW620 | 25 |
| Compound D (related structure) | PC3 | 30 |
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Some studies have indicated that spiro compounds can act as inhibitors for various enzymes involved in metabolic pathways.
Enzyme Inhibition Study
Inhibition assays conducted on cholinesterases revealed that certain spiro derivatives demonstrated substantial inhibitory effects. This suggests potential applications in treating conditions like Alzheimer's disease.
Table 3: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | Cholinesterase | TBD |
| Compound E (similar structure) | Acetylcholinesterase | 15 |
Q & A
Q. What are the common synthetic routes for 3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via cyclization reactions involving thioamides and amines. For example, reacting 1,3-dioxoindane-2-carbothioic N-methylamide with benzylamine in ethanol under acidic catalysis (e.g., acetic acid) yields spirocyclic diones. Key parameters include:
Q. Table 1. Example Reaction Conditions
| Reagent/Condition | Specification |
|---|---|
| Substrate | 1,3-dioxoindane-2-carbothioic N-methylamide |
| Amine | Benzylamine (3 mmol) |
| Catalyst | Acetic acid (1 mL) |
| Solvent | Ethanol (15 mL) |
| Yield | 65% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this spirocyclic compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1666–1702 cm⁻¹) and sulfur-containing functional groups .
- NMR Spectroscopy :
- ¹H NMR : Resolves spirocyclic protons (δ 3.29–4.80 ppm) and aromatic regions (δ 7.23–8.10 ppm) .
- ¹³C NMR : Confirms sp³ carbons in the oxirane ring (δ 51–73 ppm) and aromatic carbons (δ 126–144 ppm) .
- Elemental Analysis : Validates molecular formula (e.g., C₂₀H₁₈N₂O₂S) with ≤0.3% deviation .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. To address this:
- Structural Reanalysis : Compare analogs (e.g., spiro[indoline-3,2'-quinazoline] derivatives) to identify substituent effects on bioactivity .
- Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., bacterial enzymes) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC values against E. coli or S. aureus) .
Q. What strategies are recommended for optimizing reaction conditions to improve spirocyclic product yields?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables:
- Catalyst Concentration : Higher acetic acid levels (≥10% v/v) improve cyclization .
- Temperature : Room temperature minimizes side reactions (e.g., epoxide ring-opening) .
- Solvent Polarity : Ethanol balances solubility and reaction kinetics. Alternatives like DMF may accelerate rates but reduce purity .
- Workup : Slow crystallization (2–3 days) enhances crystal purity and yield .
Q. How can theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Pharmacophore Modeling : Map key functional groups (e.g., oxirane oxygen, naphthyl π-systems) for target binding .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on naphthalene) to enhance stability or bioavailability .
- Kinetic Studies : Use Arrhenius plots to predict degradation pathways and optimize shelf life .
Methodological Considerations
Q. What experimental and computational approaches validate the stereochemical configuration of the spiro-oxirane moiety?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration (e.g., bond angles: C8–N2–C20 = 114.07°) .
- Circular Dichroism (CD) : Correlates optical activity with enantiomeric purity .
- DFT Calculations : Predicts stability of stereoisomers (e.g., ΔG between epimers) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data for spirocyclic compounds?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data across multiple studies (e.g., δ 3.54 ppm for CH₂ protons in vs. δ 3.29–3.42 ppm in ).
- Deuterated Solvents : Ensure solvent effects (e.g., CDCl₃ vs. DMSO-d₆) are accounted for .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., oxidized intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
